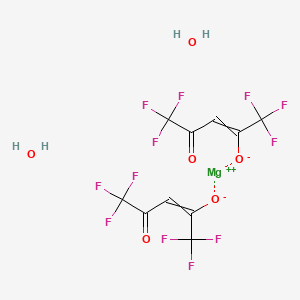

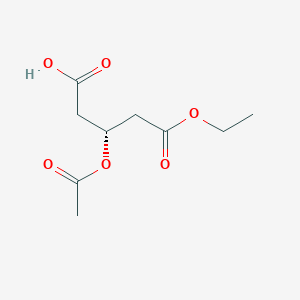

(R)-Monoethyl 3-acetoxyglutarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the enzymatic desymmetrization of substrates to produce optically active esters and the utilization of microbial cells for the transformation of racemic intermediates into chiral products with high optical purity. For instance, a novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound structurally similar to (R)-Monoethyl 3-acetoxyglutarate, was developed using Rhodococcus erythropolis to transform racemic ethyl 4-cyano-3-hydroxybutyrate into the desired product with excellent enantioselectivity (Dong et al., 2010).

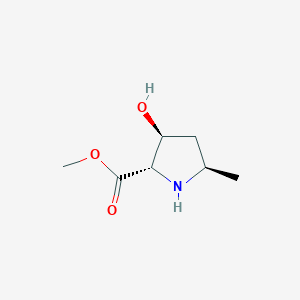

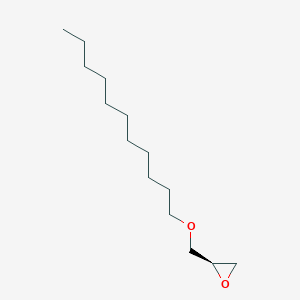

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Monoethyl 3-acetoxyglutarate is characterized by their stereochemistry, which plays a critical role in their synthesis and biological activity. Studies have shown that the stereochemistry of substrates can significantly influence the outcome of chemical reactions, as seen in the substrate stereochemistry of various enzymes involved in the biosynthesis of sterols and other compounds (Cornforth et al., 1974).

Chemical Reactions and Properties

Chemical reactions involving (R)-Monoethyl 3-acetoxyglutarate or related compounds include enantioselective hydrolysis, esterification, and the enzymatic desymmetrization of anhydrides to produce chiral glutaric acid monoesters. These reactions highlight the compound's versatility as a precursor for the synthesis of chiral intermediates and its potential in organic synthesis (Fryszkowska et al., 2005).

Physical Properties Analysis

The physical properties of (R)-Monoethyl 3-acetoxyglutarate, such as solubility, melting point, and optical rotation, are crucial for its application in synthesis and formulation. However, specific studies focusing on the physical properties of (R)-Monoethyl 3-acetoxyglutarate itself are scarce, and information may need to be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of (R)-Monoethyl 3-acetoxyglutarate, including its reactivity, stability under various conditions, and its behavior in chemical reactions, are essential for its effective use in chemical synthesis and biotechnological applications. Research on related compounds provides insights into how such properties can be optimized for specific applications (Wang et al., 2000).

Wissenschaftliche Forschungsanwendungen

Chiral Precursor Synthesis

A novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound closely related to (R)-Monoethyl 3-acetoxyglutarate, by whole microorganism cells from racemic ethyl 4-cyano-3-hydroxybutyate was created, highlighting its role as a novel precursor for the synthesis of chiral side chains of statins, showcasing its importance in pharmaceutical synthesis (Dong et al., 2010).

Polymer and Biopolymer Research

Studies on polyhydroxyalkanoates (PHAs), a family of biodegradable polymers for which (R)-Monoethyl 3-acetoxyglutarate could serve as a monomeric precursor, emphasize the role of microbial synthesis in producing materials with a wide range of applications from environmental to medical fields. The research indicates the versatility of microbial processes in producing complex polymer structures potentially related to the biochemical pathways of (R)-Monoethyl 3-acetoxyglutarate (Guzik, 2021).

Environmental and Health Applications

The development of multifunctional catalysts for medical diagnostics and environmental pollutant degradation, such as Fe3O4 nanorods on polypyrrole/reduced graphene oxide, demonstrates the interdisciplinary applications of advanced materials. While not directly related to (R)-Monoethyl 3-acetoxyglutarate, this research shows the broader context of chemical synthesis and environmental science where such compounds could find relevance (Kumar et al., 2021).

Safety And Hazards

The safety and hazards associated with “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions.

Zukünftige Richtungen

The future directions for research on “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. However, similar compounds are often subjects of research in fields like organic chemistry and medicinal chemistry617.

Eigenschaften

IUPAC Name |

(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDRHYRKEIVYIN-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Monoethyl 3-acetoxyglutarate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl](/img/no-structure.png)